molecular formula C19H20FN5O2S B11297685 N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide

N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide

Cat. No.: B11297685
M. Wt: 401.5 g/mol
InChI Key: XIANSRQCWIBTKB-UHFFFAOYSA-N
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Description

N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a pyrimidine ring, an ethylamino group, and a fluorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials, such as ethylamine and methylpyrimidine, under controlled conditions. This step often involves the use of catalysts and specific reaction temperatures to ensure the formation of the desired pyrimidine ring.

    Introduction of the Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction, where ethylamine reacts with the pyrimidine ring. This step requires careful control of reaction conditions to achieve high yields.

    Coupling with 4-Fluorobenzenesulfonamide: The final step involves coupling the synthesized pyrimidine derivative with 4-fluorobenzenesulfonamide. This coupling reaction is typically carried out in the presence of coupling agents and under specific reaction conditions to ensure the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, using efficient catalysts, and employing advanced purification techniques to obtain high-purity products. Industrial production also focuses on cost-effectiveness and scalability to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where specific functional groups are oxidized to form new products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under specific conditions.

    Substitution: Halogens, alkylating agents, and other reagents under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for various chemical reactions and is utilized in the development of new synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to evaluate its effects on different biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its ability to inhibit specific enzymes or receptors, making it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure and reactivity make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct reactivity and potential applications in various fields. Its ability to interact with specific molecular targets and exhibit diverse biological activities sets it apart from other similar compounds.

Properties

Molecular Formula

C19H20FN5O2S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C19H20FN5O2S/c1-3-21-19-22-13(2)12-18(24-19)23-15-6-8-16(9-7-15)25-28(26,27)17-10-4-14(20)5-11-17/h4-12,25H,3H2,1-2H3,(H2,21,22,23,24)

InChI Key

XIANSRQCWIBTKB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

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